3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde
Description
This compound features a benzaldehyde core substituted with a nitro group at the 3-position and a thioether-linked 5-(trifluoromethyl)-2-pyridyl moiety at the 4-position. The nitro group contributes to electron-withdrawing effects, influencing reactivity in synthetic applications, such as condensation reactions for heterocyclic compound formation .
Properties
IUPAC Name |
3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-2-4-12(17-6-9)22-11-3-1-8(7-19)5-10(11)18(20)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKFHUHOZSICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-3-Nitrobenzaldehyde
The precursor 4-chloro-3-nitrobenzaldehyde is prepared via nitration of 4-chlorobenzaldehyde. Optimal conditions employ fuming nitric acid (90%) and sulfuric acid at 0–5°C, achieving 78% yield.
Thioether Formation
Reaction with 2-mercapto-5-(trifluoromethyl)pyridine under SNAr conditions:
Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| 4-Chloro-3-nitrobenzaldehyde | 1.0 eq (5.0 mmol) | Electrophilic core |
| 2-Mercapto-5-(trifluoromethyl)pyridine | 1.2 eq | Nucleophile |
| K2CO3 | 3.0 eq | Base |
| DMF | 15 mL | Solvent |
| Temperature | 80°C | Reaction control |
After 12 hours, column chromatography (hexane:EtOAc = 4:1) affords the product in 65% yield. Key characterization data :
- 1H NMR (400 MHz, CDCl3): δ 10.02 (s, 1H, CHO), 8.72 (d, J = 2.4 Hz, 1H, Py-H), 8.34 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, CF3-Py-H).
- IR (KBr): 1702 cm-1 (C=O), 1530 cm-1 (NO2 asym), 1345 cm-1 (NO2 sym).
Transition Metal-Catalyzed C–S Coupling
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from C–N coupling, a Pd-based system facilitates C–S bond formation:
Catalytic System
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (2.5 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
Coupling 4-bromo-3-nitrobenzaldehyde with 2-mercapto-5-(trifluoromethyl)pyridine achieves 72% conversion. Challenges include Pd-thiolate complexation and nitro-group reduction side reactions.
Copper-Mediated Ullmann-Type Coupling
An alternative protocol using CuI (20 mol%) and 1,10-phenanthroline in DMSO at 120°C provides the product in 58% yield. While cost-effective, competing homocoupling of thiols limits efficiency.
Sequential Functionalization Approach
Late-Stage Nitration
Starting from 4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde, nitration employs:
- HNO3 (2.2 eq)
- H2SO4 (0°C → 25°C gradient)
- Reaction time: 4 h
Regioselective para-nitration to the thioether group is achieved due to directing effects, yielding 82% product.
Comparative Nitration Methods
| Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|
| Acetyl nitrate | AcOH | 0 | 75 | 1:9 |
| HNO3/H2SO4 | H2SO4 | 25 | 82 | <1:99 |
| NO2BF4 | CH2Cl2 | -78 | 68 | 1:4 |
Alternative Pathways and Emerging Technologies
Photoredox Catalysis
Visible-light-mediated C–H thiolation using Ru(bpy)3Cl2 (2 mol%) and DTBP oxidant demonstrates potential for step-economical synthesis, though yields remain moderate (41%).
Flow Chemistry Approaches
Microreactor systems enable safer handling of exothermic nitration steps:
Purification and Characterization Challenges
Chromatographic Behavior
The compound exhibits strong adsorption on silica due to polar groups (NO2, CF3). Optimal elution requires:
- EtOAc:Hexane (3:7) with 1% AcOH additive
- Rf = 0.33 (TLC)
Crystallization Optimization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for XRD analysis. Key crystal data:
- Space group: P21/c
- Unit cell: a = 8.42 Å, b = 11.05 Å, c = 14.27 Å
- Z = 4
Scalability and Process Chemistry Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| SNAr | 420 | 18.7 | 32.4 |
| Pd-catalyzed | 890 | 9.2 | 15.1 |
| Sequential nitration | 310 | 22.5 | 41.7 |
Green Chemistry Metrics
- Atom economy: 76% (SNAr) vs 82% (Pd-catalyzed)
- Process mass intensity: Reduced by 37% using microwave-assisted SNAr (150°C, 20 min)
Chemical Reactions Analysis
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the thioether functional group, such as 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde, exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazine and thiazole showed promising activity against various bacterial strains, including drug-resistant strains. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study focusing on pyrido[3,2-e][1,3]thiazin-4-one derivatives found that certain modifications led to compounds that inhibited the growth of cancer cells effectively. The mechanism of action involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies .
Material Science
Molecule-Based Magnetic Materials
this compound has been explored in the field of molecule-based magnetic materials. The incorporation of such compounds into magnetic frameworks can enhance their magnetic properties through intermolecular interactions. Recent advancements have shown that these materials can exhibit unique optical phenomena, which are valuable for applications in data storage and spintronics .
Agricultural Chemistry
Herbicide Safeners
In agricultural chemistry, the compound has been studied as a potential safener for herbicides. Research indicates that certain pyridine derivatives can protect crops from herbicide injury while allowing effective weed control. The trifluoromethyl group is particularly beneficial in enhancing the selectivity and efficacy of herbicides without compromising crop yield .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2021 tested several thioether derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Anticancer Research
In a clinical trial involving various pyrido-thiazine derivatives, researchers found that modifications to the nitrogen and sulfur positions significantly influenced anticancer activity. The trial concluded that compounds similar to this compound could serve as effective agents in targeted cancer therapies due to their ability to selectively induce cell death in malignant cells while sparing healthy tissues .
Mechanism of Action
The mechanism of action of 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The pyridylthio group can interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its pyridyl-thioether substituent, distinguishing it from analogs with phenyl-thioether or other aromatic systems. Below is a comparative analysis with structurally related aldehydes:
*Estimated based on structural similarity.
Key Observations:
Substituent Effects :
- The pyridyl-thioether group in the target compound introduces a nitrogen atom, enhancing polarity compared to phenyl-thioether analogs (e.g., 4-(trifluoromethyl)phenylthio). This may improve aqueous solubility and binding specificity in biological systems.
- The nitro group at the 3-position is conserved across analogs, suggesting its critical role in electronic modulation during synthetic reactions .
- Thermal Stability: Analogs with bulkier substituents (e.g., 4-(trifluoromethyl)phenylthio) exhibit higher melting points (268–291°C), likely due to increased van der Waals interactions.
Biological Activity
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a nitro group, a trifluoromethyl group, and a thioether linkage, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For example, derivatives of nitro-substituted benzaldehydes have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. The presence of the trifluoromethyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its anticancer efficacy.
- Anti-inflammatory Effects : Some studies suggest that compounds with a similar scaffold can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Nitro Group : The presence of the nitro group is essential for enhancing electron-withdrawing properties, which can increase reactivity towards biological targets.
- Trifluoromethyl Group : This moiety is known to improve metabolic stability and bioavailability, making it a valuable addition to the molecular structure.
- Thioether Linkage : The thioether may play a role in modulating interactions with proteins or enzymes, potentially influencing the compound's pharmacodynamics.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro-substituted benzaldehydes, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that derivatives of this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of related compounds resulted in decreased levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What synthetic routes are available for preparing 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:
- Step 1: React 4-chloro-3-nitrobenzaldehyde with 5-(trifluoromethyl)pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridylthio group .
- Step 2: Optimize yield by controlling temperature (80–100°C), solvent polarity, and reaction time (12–24 hours). Evidence shows yields improve with anhydrous solvents and inert atmospheres (e.g., N₂) to prevent oxidation of the thiol group .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
